molecular formula C14H17NO2S B11086011 propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate

propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B11086011
M. Wt: 263.36 g/mol
InChI Key: LDLUQEKCRSVRKH-UHFFFAOYSA-N
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Description

Propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with a propyl ester group at the 2-position and methyl groups at the 3 and 7 positions. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through a multi-step process involving the condensation of substituted 2-aminobenzenethiols with β-ketoesters. The reaction typically involves the following steps:

    Condensation: Substituted 2-aminobenzenethiol reacts with a β-ketoester under acidic or basic conditions to form the intermediate.

    Cyclization: The intermediate undergoes cyclization to form the benzothiazine ring.

    Esterification: The final step involves esterification to introduce the propyl ester group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4H-1,4-Benzothiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.

    6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one: Exhibits anticancer and antimicrobial properties.

    2-(Dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one: Used in the synthesis of fused benzothiazines and hydrazones.

Uniqueness

Propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl ester group and methyl groups at specific positions enhances its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

propyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C14H17NO2S/c1-4-7-17-14(16)13-10(3)15-11-6-5-9(2)8-12(11)18-13/h5-6,8,15H,4,7H2,1-3H3

InChI Key

LDLUQEKCRSVRKH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)C)C

Origin of Product

United States

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